2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
CAS No.: 727717-73-9
Cat. No.: VC15800401
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727717-73-9 |
|---|---|
| Molecular Formula | C14H15ClN2OS |
| Molecular Weight | 294.8 g/mol |
| IUPAC Name | 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H15ClN2OS/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14/h3-5,8H,6-7H2,1-2H3,(H,17,18) |
| Standard InChI Key | OMSUYSUJHQGZCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CC2=NC(=CS2)CCl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characteristics
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide possesses the molecular formula C₁₄H₁₅ClN₂OS and a molecular weight of 294.8 g/mol. Its IUPAC name, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide, reflects the integration of a thiazole ring substituted with a chloromethyl group at the 4-position and an acetamide group linked to a 2,5-dimethylphenyl moiety at the 2-position .
Key Structural Features:
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Thiazole Core: A five-membered heterocycle containing nitrogen and sulfur atoms, known for conferring metabolic stability and hydrogen-bonding capacity.
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Chloromethyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.
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2,5-Dimethylphenyl Acetamide: A hydrophobic aromatic system that may influence membrane permeability and target binding.
Synthetic Pathways and Optimization Strategies
Challenges in Synthesis
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Chloromethyl Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions and low temperatures during synthesis.
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Regioselectivity: Ensuring substitution at the thiazole 4-position requires careful control of stoichiometry and catalysts.
Biological Activities and Mechanistic Insights
Proteomics Applications
The hydrochloride derivative (CAS 2126160-19-6) serves as a protein-modifying reagent in proteomics, facilitating cross-linking studies to map protein interaction networks . Its chloromethyl group reacts selectively with cysteine residues, enabling site-specific conjugation.
Comparative Analysis with Structural Analogs
To contextualize its properties, Table 1 contrasts 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide with related compounds:
Table 1: Comparative Properties of Thiazole-Acetamide Derivatives
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate molecular targets via knockout assays or crystallography.
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Derivatization: Explore replacing the chloromethyl group with fluorinated or aryl substituents to enhance bioavailability.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.
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